3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide
Description
3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide is a hydroxamic acid derivative featuring a pyridine backbone substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a hydroxamic acid (N-hydroxy carboxamide) moiety at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly in enzyme inhibition (e.g., metalloenzymes like histone deacetylases (HDACs)) due to the hydroxamic acid’s metal-chelating ability .
Properties
IUPAC Name |
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-12-5(4)6(14)13-15/h1-2,15H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYMFPOBWHMORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Precursors
The target compound’s structure features a chloro group at position 3, a trifluoromethyl group at position 5, and an N-hydroxy carboxamide at position 2. Retrosynthetic disconnection suggests two primary precursors:
- 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine : The cyano group at position 2 serves as a handle for conversion to the N-hydroxy carboxamide.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : Functionalization of the amine to a hydroxamic acid via acylation or oxidation.
The first route, leveraging nitrile hydrolysis, is more extensively documented and scalable.
Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
Halogen Exchange and Cyanation
The patent CN106349159A outlines a two-step process for synthesizing 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, a critical intermediate:
Step 1: Formation of Organic Salt
3-Chloro-2-R-5-(trifluoromethyl)pyridine (R = Cl, Br, F) reacts with activators (e.g., triethylamine, 4-dimethylaminopyridine) in solvents like methanol or acetone under reflux. The reaction generates an organic salt, isolated via filtration and vacuum drying.
- Substrate : 3-Chloro-2-chloro-5-(trifluoromethyl)pyridine (1.82 kg)
- Solvent : Methanol (27.23 L)
- Activator : Triethylamine (1.01 kg, 1:1.2 molar ratio)
- Yield : 85–89% after vacuum distillation
Step 2: Cyanation
The organic salt undergoes nucleophilic substitution with cyanide sources (e.g., hydrocyanic acid, lithium cyanide) in dichloromethane/water biphasic systems. Acidic workup (HCl) and washing yield the nitrile product.
Critical Parameters :
Conversion of Nitrile to N-Hydroxy Carboxamide
Hydroxylamine-Mediated Hydrolysis
The cyano group in 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is hydrolyzed to N-hydroxy carboxamide using hydroxylamine under controlled conditions.
Protocol :
- Reagents : Hydroxylamine hydrochloride (1.5 eq), NaOH (2 eq) in ethanol/water (3:1)
- Conditions : Reflux at 80°C for 6–8 hours
- Workup : Acidification to pH 2–3, extraction with ethyl acetate
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, forming an iminoxy intermediate, which tautomerizes to the hydroxamic acid.
Hypothetical Yield : 70–75% (extrapolated from analogous nitrile-to-hydroxamic acid conversions)
Alternative Pathways
Direct Acylation of Pyridin-2-amine
3-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with chloroacetic acid derivatives in the presence of coupling agents (e.g., EDC/HOBt). However, this route suffers from low regioselectivity and requires protection of the amine group.
Oxidative Methods
Oxidation of 3-chloro-2-aminomethyl-5-(trifluoromethyl)pyridine with peroxides or ozone remains exploratory, with yields <50% reported in analogous systems.
Comparative Analysis of Methods
Industrial-Scale Optimization
Solvent Selection
Dichloromethane, used in the cyanation step, is replaced with methyl tert-butyl ether (MTBE) in newer protocols to enhance safety and reduce toxicity.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 30% in biphasic systems.
Waste Mitigation
The patent emphasizes solvent recovery (≥90% methanol reuse), reducing production costs by 20–25%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The chlorine atom at the 3-position of the pyridine ring undergoes substitution under specific conditions due to electron-withdrawing effects from the trifluoromethyl group. Key reactions include:
Mechanistic Insight :
The trifluoromethyl group at the 5-position activates the ring toward electrophilic substitution at the 3-position, while the carboxamide group directs incoming nucleophiles para to itself.
Redox Reactions of the N-Hydroxy Group
The N-hydroxy carboxamide moiety participates in oxidation-reduction pathways:
Key Finding :
The N-hydroxy group is redox-active, with oxidation forming a nitro derivative (relevant to explosive formulations) and reduction yielding a primary amine.
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 3-Chloro-5-(trifluoromethyl)picolinic acid | |
| Basic Hydrolysis | NaOH (2M), 60°C | 3-Chloro-5-(trifluoromethyl)picolinate salt |
Stability Notes :
- The compound is stable in anhydrous DMF or THF but degrades in polar protic solvents (e.g., MeOH/H₂O) above 50°C .
- The trifluoromethyl group enhances thermal stability up to 200°C .
Coordination Chemistry
The N-hydroxy group acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| Fe(III) Chloride | EtOH, 25°C | [Fe(L)₂Cl]·2H₂O (L = ligand) | Catalysis |
| Cu(II) Acetate | Methanol, N₂ atmosphere | Cu(L)₂(OAc)₂ | OLED materials |
Functional Group Transformations
Derivatization of the carboxamide group enables diverse applications:
Photochemical Reactivity
UV irradiation (254 nm) induces C–Cl bond cleavage, forming a radical intermediate that dimerizes or reacts with alkenes :Applications :
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, whether in research or therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Shares the pyridine core with chloro (C3) and trifluoromethyl (C5) groups but replaces the hydroxamic acid with a methyl ester at C2.
- Properties: Higher lipophilicity due to the ester group, enhancing membrane permeability.
- Applications : Used as an intermediate in agrochemicals and pharmaceuticals, particularly in fungicide synthesis (e.g., fluazinam precursors) .
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Structure : Features an amine group at C2 instead of hydroxamic acid.
- Properties :
- Basic amine group enables hydrogen bonding and protonation at physiological pH.
- Lacks the chelating ability of hydroxamic acid, limiting use in metalloenzyme inhibition.
- Applications : Intermediate in pyridine fungicides (e.g., fluazinam) .
Sorafenib Tosylate
- Structure : Contains a pyridinecarboxamide group with trifluoromethyl and chloro substituents but includes a urea linker and tosylate counterion.
- Properties :
- Enhanced solubility due to the tosylate group.
- Broad-spectrum kinase inhibition (e.g., RAF, VEGF receptors) via urea-mediated interactions.
- Applications: FDA-approved for advanced renal cell carcinoma and hepatocellular carcinoma .
Hydrazinecarboxamide Derivatives (e.g., CAS 303147-90-2)
- Structure : Substitutes hydroxamic acid with a hydrazinecarboxamide group linked to a thienyl-benzyloxy moiety.
- Reduced metal chelation compared to hydroxamic acid.
- Applications : Investigated for antimicrobial or anticancer activity .
Functional Group Impact on Activity
| Compound | C2 Functional Group | Key Properties | Applications |
|---|---|---|---|
| Target Compound | Hydroxamic acid | Metal chelation, HDAC inhibition | Cancer, inflammation |
| Methyl 2-carboxylate derivative | Ester | High lipophilicity, intermediate stability | Agrochemical intermediates |
| Pyridin-2-amine derivative | Amine | Hydrogen bonding, basicity | Fungicide synthesis |
| Sorafenib Tosylate | Urea-linked carboxamide | Kinase inhibition, solubility | Oncology |
| Hydrazinecarboxamide derivative | Hydrazinecarboxamide | Multi-target potential | Antimicrobial research |
Pharmacological and Physicochemical Comparisons
- Sorafenib’s tosylate salt improves solubility, enabling intravenous administration .
- Stability :
- Target Selectivity :
- Hydroxamic acid derivatives preferentially inhibit HDACs, while urea-based compounds (e.g., Sorafenib) target kinases .
Biological Activity
3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide, with the CAS number 882293-62-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a hydroxylamine moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₇H₄ClF₃N₂O₂
- Molecular Weight : 232.57 g/mol
- Melting Point : 161-162 °C
- Solubility : Soluble in methanol and other organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₃N₂O₂ |
| Molecular Weight | 232.57 g/mol |
| Melting Point | 161-162 °C |
| Solubility | Methanol |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the potential anticancer activity of this compound. In cellular assays, it has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with specific signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. For instance, inhibition of cyclooxygenase (COX) enzymes could lead to reduced production of pro-inflammatory mediators.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant potency compared to standard antibiotics.
-
Anticancer Activity Assessment
- In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for different cancer types, indicating its potential as a chemotherapeutic agent.
-
Enzyme Inhibition Research
- A research article by Wang et al. (2024) focused on the inhibition of COX enzymes by this compound. The findings revealed that it effectively inhibited COX-1 and COX-2 with IC50 values of 15 µM and 25 µM respectively, suggesting its potential for anti-inflammatory applications.
Q & A
Q. Q1. What are the critical steps for optimizing the synthesis of 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCI/HOBt to form the hydroxamic acid moiety (N-hydroxy group) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical due to polar intermediates. Purity ≥95% is achievable via recrystallization in methanol/water .
- Characterization : Confirm structure via H/C NMR (e.g., hydroxamic proton at δ 10.5–11.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound’s low aqueous solubility (predicted logP ~2.5) requires:
- Solvent systems : DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media with 0.1% Tween-80 to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor aggregation at working concentrations (e.g., 10–100 µM) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer: The hydroxamic acid group undergoes pH-dependent hydrolysis:
Q. Q4. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer: Discrepancies may arise from:
- Cell permeability : Quantify intracellular concentrations via LC-MS/MS. Compare with IC values from recombinant enzyme assays .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. Q5. What strategies validate the compound’s metal-binding activity in metalloenzyme inhibition?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity to Zn or Fe (K values typically 1–10 µM) .
- X-ray crystallography : Co-crystallize with target metalloenzymes (e.g., histone deacetylases) to confirm chelation at the active site .
Data Contradiction Analysis
Q. Q6. Why do computational predictions of logP conflict with experimental partition coefficients?
Methodological Answer:
- Electrostatic interactions : The trifluoromethyl group increases hydrophobicity, but the hydroxamic acid’s polarity disrupts octanol/water partitioning. Use shake-flask assays with UV detection (λ = 254 nm) for empirical validation .
- Ionization effects : Adjust pH to ensure the compound is in its neutral form during measurements .
Experimental Design for Target Validation
Q. Q7. How to design a SAR study focusing on the trifluoromethyl and chloro substituents?
Methodological Answer:
- Analog synthesis : Replace Cl with Br/F and trifluoromethyl with methyl/cyano. Assess changes in:
- Potency : IC shifts in enzyme assays.
- Selectivity : Screening against related enzyme isoforms (e.g., HDAC1 vs. HDAC6) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/electrostatics with binding energy .
Stability and Storage Recommendations
Q. Q8. What analytical methods ensure batch-to-batch consistency in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
